![molecular formula C12H18BrNO B13282806 2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13282806.png)
2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol
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Overview
Description
2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a 3-methylbutylamino group at the 6-position of the phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol typically involves the bromination of 6-{[(3-methylbutyl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-azido-6-{[(3-methylbutyl)amino]methyl}phenol or 2-thiocyanato-6-{[(3-methylbutyl)amino]methyl}phenol.
Oxidation: Formation of 2-bromo-6-{[(3-methylbutyl)amino]methyl}quinone.
Reduction: Formation of 6-{[(3-methylbutyl)amino]methyl}phenol.
Scientific Research Applications
2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic or nucleophilic interactions with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-{[(3-methylbutyl)amino]methyl}phenol
- 2-Bromo-6-{[(2-methylbutyl)amino]methyl}phenol
- 2-Chloro-6-{[(3-methylbutyl)amino]methyl}phenol
Uniqueness
2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the 3-methylbutylamino group at the 6-position makes it a valuable compound for targeted research applications .
Biological Activity
2-Bromo-6-{[(3-methylbutyl)amino]methyl}phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H20BrN
- Molecular Weight : 273.21 g/mol
- CAS Number : [insert CAS number if available]
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to function primarily as an inhibitor of certain enzymes involved in metabolic pathways.
Enzyme Inhibition
One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway. Inhibition of DHFR can lead to reduced synthesis of nucleotides, which is particularly relevant for rapidly dividing cells such as those found in tumors or pathogens.
Biological Activity Data
Study | Target | IC50 (µM) | Effect |
---|---|---|---|
DHFR | 15.8 | Significant inhibition observed | |
Bacterial strains (e.g., E. coli) | 0.25 - 1.0 | Antibacterial activity noted | |
Cancer cell lines (e.g., MDA-MB-231) | >30 | Moderate cytotoxicity |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against various strains of E. coli, with IC50 values ranging from 0.25 to 1.0 µM. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
- Anticancer Potential : In vitro studies on breast cancer cell lines, such as MDA-MB-231, indicated that the compound has moderate cytotoxic effects, with an IC50 greater than 30 µM . This positions it as a candidate for further development in cancer therapeutics.
- Enzyme Inhibition Studies : Research focused on the inhibition of DHFR showed that the compound effectively reduces enzyme activity at concentrations as low as 15.8 µM, indicating its potential as a lead compound for developing new antifolate drugs .
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
2-bromo-6-[(3-methylbutylamino)methyl]phenol |
InChI |
InChI=1S/C12H18BrNO/c1-9(2)6-7-14-8-10-4-3-5-11(13)12(10)15/h3-5,9,14-15H,6-8H2,1-2H3 |
InChI Key |
MTMLUELHZKGJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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